Ethyl 4-((2-fluorobenzyl)oxy)benzoate
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Overview
Description
Ethyl 4-((2-fluorobenzyl)oxy)benzoate is an organic compound with the molecular formula C16H15FO3 It is a derivative of benzoic acid and features a fluorobenzyl group attached to the benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((2-fluorobenzyl)oxy)benzoate typically involves the esterification of 4-hydroxybenzoic acid with 2-fluorobenzyl alcohol in the presence of a suitable catalyst. Common catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((2-fluorobenzyl)oxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: The major product is 4-((2-fluorobenzyl)oxy)benzoic acid.
Reduction: The major product is 4-((2-fluorobenzyl)oxy)benzyl alcohol.
Substitution: The products depend on the specific nucleophile used in the reaction.
Scientific Research Applications
Ethyl 4-((2-fluorobenzyl)oxy)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-((2-fluorobenzyl)oxy)benzoate involves its interaction with specific molecular targets. The fluorobenzyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-((2-chlorobenzyl)oxy)benzoate
- Ethyl 4-((2-bromobenzyl)oxy)benzoate
- Ethyl 4-((2-methylbenzyl)oxy)benzoate
Uniqueness
Ethyl 4-((2-fluorobenzyl)oxy)benzoate is unique due to the presence of the fluorine atom in the benzyl group. Fluorine atoms can significantly alter the compound’s chemical properties, such as its reactivity and binding affinity, making it distinct from its analogs with different substituents.
Properties
Molecular Formula |
C16H15FO3 |
---|---|
Molecular Weight |
274.29 g/mol |
IUPAC Name |
ethyl 4-[(2-fluorophenyl)methoxy]benzoate |
InChI |
InChI=1S/C16H15FO3/c1-2-19-16(18)12-7-9-14(10-8-12)20-11-13-5-3-4-6-15(13)17/h3-10H,2,11H2,1H3 |
InChI Key |
ITXQIEZWKUYGIS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2F |
Origin of Product |
United States |
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